molecular formula C11H14O3 B2416456 Methyl 2-methoxy-3-methylphenylacetate CAS No. 1261827-91-1

Methyl 2-methoxy-3-methylphenylacetate

Cat. No.: B2416456
CAS No.: 1261827-91-1
M. Wt: 194.23
InChI Key: SZEJQSWKOCAGDN-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-methylphenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxy-3-methylphenylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and an ester functional group.

Scientific Research Applications

Methyl 2-methoxy-3-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: In the fragrance industry, it is used as a flavoring agent and in the formulation of perfumes and other scented products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3-methylphenylacetate typically involves the esterification of 2-methoxy-3-methylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of 2-methoxy-3-methylphenylacetic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-3-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-methylphenylacetic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2-methoxy-3-methylphenylmethanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 2-hydroxy-3-methylphenylacetic acid.

    Reduction: 2-methoxy-3-methylphenylmethanol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-methylphenylacetate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the compound’s antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Methyl 2-methoxy-3-methylphenylacetate can be compared with other similar compounds, such as:

    Methyl 3-methoxy-2-methylphenylacetate: Similar structure but with different substitution pattern on the benzene ring.

    Methyl 2-methoxy-4-methylphenylacetate: Another isomer with the methyl group in the para position relative to the methoxy group.

    Ethyl 2-methoxy-3-methylphenylacetate: An ester with an ethyl group instead of a methyl group.

Uniqueness: The unique combination of the methoxy and methyl groups on the benzene ring, along with the ester functional group, gives this compound distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the fragrance industry.

Properties

IUPAC Name

methyl 2-(2-methoxy-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-9(11(8)14-3)7-10(12)13-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEJQSWKOCAGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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